molecular formula C17H11FN2OS2 B2401638 4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-05-6

4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2401638
CAS No.: 478030-05-6
M. Wt: 342.41
InChI Key: MAKYFAGAYRKAMM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine is a synthetic organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, phenoxy, and methylsulfanyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothieno Ring: Starting with a suitable thiophene derivative, the benzothieno ring can be constructed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via condensation reactions with appropriate reagents.

    Functional Group Modifications: The fluorophenoxy and methylsulfanyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified benzothienopyrimidine derivatives.

    Substitution Products: Compounds with different substituents on the phenoxy group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and sulfur atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
  • 4-(4-Bromophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Uniqueness

The fluorine atom in 4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can significantly influence its chemical and biological properties, such as:

  • Increased Lipophilicity : Enhancing its ability to cross cell membranes.
  • Improved Metabolic Stability : Reducing its susceptibility to metabolic degradation.

This general structure should provide a comprehensive overview of the compound

Properties

IUPAC Name

4-(4-fluorophenoxy)-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2OS2/c1-22-17-19-14-12-4-2-3-5-13(12)23-15(14)16(20-17)21-11-8-6-10(18)7-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKYFAGAYRKAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)F)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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